molecular formula C15H14FN3 B2925903 2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 2415465-31-3

2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B2925903
CAS No.: 2415465-31-3
M. Wt: 255.296
InChI Key: CEHQUDXAOFJZAI-UHFFFAOYSA-N
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Description

2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl and fluorine group, connected to a dihydroisoindole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process, along with solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyrimidine ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline
  • N-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide
  • 4-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline

Uniqueness

Compared to similar compounds, 2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

IUPAC Name

2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c16-13-14(10-5-6-10)17-9-18-15(13)19-7-11-3-1-2-4-12(11)8-19/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQUDXAOFJZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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